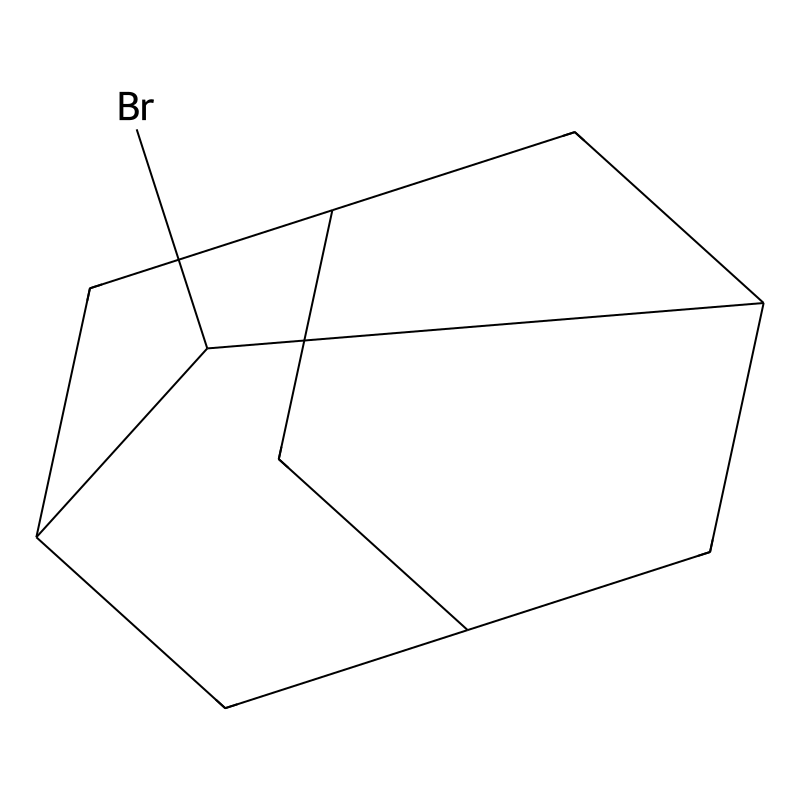

1-Bromoadamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

One primary application of 2-bromoadamantane lies in organic synthesis, particularly as a starting material for the creation of more complex molecules. Its unique structure, containing a rigid adamantane core and a reactive bromine group, allows for controlled modification and introduction of various functionalities. For instance, research has demonstrated its use in the c-alkylation of phenol, a crucial step in the synthesis of various pharmaceuticals and industrial chemicals [].

2-Bromoadamantane is an organobromine compound with the molecular formula and a molecular weight of 215.13 g/mol. It is a derivative of adamantane, characterized by the substitution of a bromine atom at the second position of the adamantane framework. The compound typically appears as a white to almost white waxy solid and has a melting point ranging from 138°C to 144°C .

- Hydrolysis: The hydrolysis of 2-bromoadamantane can yield 2-hydroxyadamantane, which is an alcohol derivative.

- Reactions with Nucleophiles: It can react with nucleophiles, such as phenol, leading to the formation of para-adamantylphenol. This reaction highlights its reactivity as a tertiary alkyl bromide .

- Formation of Organometallic Compounds: While reluctant to form organometallic derivatives, it can react with certain metals (e.g., Rieke calcium) to produce organocalcium derivatives that behave similarly to Grignard reagents .

The synthesis of 2-bromoadamantane typically involves bromination reactions on adamantane. Common methods include:

- Electrophilic Bromination: This method involves treating adamantane with bromine in the presence of a solvent, leading to bromine substitution at the desired position.

- Radical Mechanisms: Utilizing radical initiators can also facilitate bromination under controlled conditions, allowing for selective substitution at the second position on the adamantane structure .

2-Bromoadamantane has applications primarily in research settings:

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other functionalized adamantane derivatives.

- Research Tool: Due to its unique structure, it is often used in studies exploring reaction mechanisms and the development of new synthetic methodologies .

Several compounds share structural similarities with 2-bromoadamantane, primarily within the adamantane family and related derivatives. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromoadamantane | Bromine at position 1 | More reactive due to primary bromine |

| Adamantane | No halogen substituent | Base structure for many derivatives |

| Amantadine | Contains an amino group | Known antiviral properties |

| 2-Bromo-1-isopropyl-4-methylcyclohexane | Bromine at position 2 | Different ring structure |

| 1-Bromodecahydro-1,6-methanonaphthalene | Bromine attached to a bicyclic system | Distinct from adamantanes |

The uniqueness of 2-bromoadamantane lies in its specific positioning of the bromine atom which influences its reactivity and potential applications compared to other similar compounds.

2-Bromoadamantane exists as a white to almost white waxy solid at ambient conditions [2] [3]. The compound typically appears as a crystalline powder, lumps, or chunks [3] [4], exhibiting the characteristic appearance of halogenated adamantane derivatives. The physical form can vary slightly depending on the purification method and storage conditions, with some suppliers reporting variations from white to slightly brown coloration [5].

The compound maintains its solid state under normal laboratory conditions and exhibits thermal stability at ambient temperatures. Storage recommendations vary among suppliers, with some suggesting ambient temperature storage [2] while others recommend refrigeration at 2-8°C [5], particularly for maintaining high purity over extended periods.

Thermal Properties

Melting and Boiling Points

The melting point of 2-bromoadamantane shows some variation across literature sources, with reported values ranging from 136°C to 144°C [2] [3] [5] [6] [7]. The most frequently cited ranges include 138-140°C [3] [4] and 138-144°C [6]. This variation may be attributed to differences in sample purity, measurement methods, and crystalline forms.

| Source | Melting Point Range (°C) | Reference |

|---|---|---|

| ChemicalBook | 138-140°C (lit.) | [3] |

| Thermo Fisher | 138.0-144.0°C (DSC) | [6] |

| Avantor Sciences | 136-141°C | [2] |

| FUJIFILM Wako | 140°C | [5] |

The boiling point is reported as approximately 230°C at 1013 hPa [2], with some sources providing estimates of 248.79°C [3] [4]. These values represent rough estimates, as precise boiling point determination for solid adamantane derivatives can be challenging due to potential decomposition at elevated temperatures.

Phase Transitions

2-Bromoadamantane exhibits solid-state phase transitions characteristic of substituted adamantane derivatives. Research indicates that the compound undergoes a disorder-order transition at approximately 281 K [8], similar to other 2-substituted adamantanes. This phase transition involves changes in molecular orientation and crystal packing.

Studies using NMR and X-ray diffraction techniques have revealed that in the high-temperature phase, the compound adopts a face-centered cubic structure with four molecules per unit cell [8]. The phase transition behavior is consistent with other halogenated adamantane derivatives, where the bromine substitution at the 2-position influences the transition temperature and mechanism.

Thermal Stability Studies

Thermal decomposition of 2-bromoadamantane occurs at elevated temperatures, leading to the release of irritating gases and vapors [9] [10]. Safety data sheets indicate that thermal decomposition products may include hydrogen bromide and other brominated compounds, necessitating appropriate ventilation and safety precautions during heating.

The compound demonstrates reasonable thermal stability under normal storage and handling conditions. However, prolonged exposure to elevated temperatures should be avoided to prevent decomposition and maintain sample integrity. The enthalpy and entropy changes associated with phase transitions have been characterized for similar 2-substituted adamantanes, providing insight into the energetic aspects of structural rearrangements [11].

Solubility Profile

Solubility in Organic Solvents

2-Bromoadamantane exhibits high solubility in organic solvents while being insoluble in water [12] [13] [14] [15]. This solubility pattern is characteristic of hydrophobic, lipophilic compounds and reflects the nonpolar nature of the adamantane framework combined with the halogen substitution.

Specific solubility characteristics include:

- Methanol: Soluble [3] [4] [5]

- Ethanol: Soluble [13] [16]

- Dichloromethane: Soluble [13] [16]

- Chloroform: Soluble (commonly used as NMR solvent) [17] [18]

- Benzene: Soluble (used in solvent effect studies) [19]

- Carbon tetrachloride: Soluble [19]

The excellent solubility in organic solvents makes 2-bromoadamantane suitable for various synthetic applications and spectroscopic measurements. The compound's behavior in different solvents has been exploited for purification processes and analytical characterization.

Solubility Parameters and Prediction Models

Research on adamantane derivatives has established solubility parameters and prediction models for estimating dissolution behavior [20]. For bromoadamantane compounds, the Abraham solvation parameters have been determined:

- E (excess molar refraction): ~1.05

- S (dipolarity/polarizability): ~0.96

- A (hydrogen bond acidity): 0.00

- B (hydrogen bond basicity): ~0.10

- V (McGowan volume): ~1.3668

These parameters enable prediction of partition coefficients and solubilities across various solvent systems using Linear Free Energy Relationships (LFER). The water-octanol partition coefficient (log P) for similar bromoadamantane derivatives indicates high hydrophobicity, supporting their classification as lipophilic compounds [20].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information for 2-bromoadamantane. The spectrum exhibits the characteristic pattern for 2-monosubstituted adamantanes [21] [19] [17]:

- CHBr proton: δ 4.691 ppm (characteristic downfield shift due to bromine deshielding) [17]

- Adamantane framework protons: Multiple signals between δ 1.5-2.5 ppm [17]

- Coupling patterns: Complex multipicity reflecting the rigid adamantane geometry

The bromine substituent chemical shift (SCS) effects have been thoroughly studied [19] [22]. The CHBr proton shows a significant downfield shift, which is characteristic of the halogen deshielding effect. Interestingly, this represents a reverse trend compared to the normal halogen sequence, with bromine causing greater deshielding than chlorine [19].

¹³C NMR spectroscopy reveals multiple carbon signals reflecting the asymmetric substitution pattern [18]. The carbon bearing the bromine substituent appears significantly downfield compared to unsubstituted adamantane carbons.

Solvent effects on NMR chemical shifts are minimal (<0.1 ppm) for most protons, indicating the rigid structure and limited conformational flexibility of the adamantane framework [19].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic absorption bands for functional group identification and structural confirmation:

C-H Stretching Region (2800-3000 cm⁻¹): Strong absorptions characteristic of the adamantane framework [23] [24]. These bands are sensitive to molecular environment and crystal packing.

C-H Bending Region (1400-1500 cm⁻¹): Medium intensity bands corresponding to framework deformation modes [23] [24].

C-C Skeletal Vibrations (800-1200 cm⁻¹): Strong absorptions representing the cage breathing modes of the adamantane structure [23] [24].

C-Br Stretching (600-800 cm⁻¹): Medium to strong absorption characteristic of the carbon-bromine bond [25] [26]. This region is particularly diagnostic for brominated compounds.

C-Br Bending Modes (200-400 cm⁻¹): Lower frequency vibrations involving bromine motion [25] [26].

Raman Spectroscopic Characterization

Raman spectroscopy complements infrared analysis and provides additional structural information, particularly for symmetric vibrations. The technique is especially valuable for studying phase transitions in solid-state 2-bromoadamantane [27] [23].

Key Raman features include:

- C-Br stretching modes (600-800 cm⁻¹): Strong bands that show splitting in ordered phases [27] [23]

- Cage breathing modes (800-1200 cm⁻¹): Very strong vibrations characteristic of the adamantane framework [27] [23]

- Low-frequency modes (200-400 cm⁻¹): Sensitive to phase transitions and crystal packing [27] [23]

The temperature-dependent Raman spectroscopy reveals dramatic changes during phase transitions, with sharp, well-resolved peaks in ordered phases and broad, featureless bands in disordered phases [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 2-bromoadamantane exhibits characteristic fragmentation patterns typical of brominated organic compounds [17] [28]:

Molecular Ion (m/z 214/216): Shows the characteristic bromine isotope pattern with peaks separated by 2 mass units in approximately 1:1 ratio [17] [28] [29]. The molecular ion is typically weak or absent due to facile fragmentation [28].

Base Peak (m/z 135/137): Corresponds to loss of bromine [M-Br]⁺, representing the primary fragmentation pathway [28] [29] [30]. This fragment retains the adamantane structure.

Secondary Fragments: Include adamantyl cations (m/z 93/95) and various hydrocarbon fragments from the cage structure [17] [28] [29].

Fragmentation Mechanism: Follows typical patterns for alkyl halides with α-cleavage being the predominant process [28]. The rigid adamantane structure influences fragmentation patterns compared to flexible alkyl bromides.

Ultraviolet-Visible Spectroscopic Features

UV-Visible spectroscopy of 2-bromoadamantane reveals absorption primarily in the ultraviolet region (<300 nm) [31] [32] [33]. The compound appears colorless, indicating no significant absorption in the visible range.

Electronic Transitions: The absorption bands correspond to σ → σ and n → σ electronic transitions involving the C-Br bond [31] [32] [33]. These transitions are characteristic of saturated halogenated hydrocarbons.

Solvatochromic Effects: The compound exhibits solvent-dependent absorption shifts [31] [34]. In nonpolar solvents, positive solvatochromism is observed, while polar solvents can induce negative shifts [34].

Extinction Coefficients: Typically low to moderate values characteristic of saturated organic compounds without extended conjugation [31] [32].